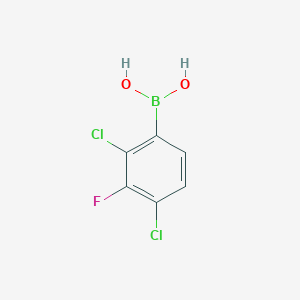

2,4-Dichloro-3-fluorophenylboronic acid

Description

The exact mass of the compound 2,4-Dichloro-3-fluorophenylboronic acid is 207.9665431 g/mol and the complexity rating of the compound is 161. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Dichloro-3-fluorophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-3-fluorophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,4-dichloro-3-fluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BCl2FO2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,11-12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPVWUAXQQRBFOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)Cl)F)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BCl2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,4-Dichloro-3-fluorophenylboronic acid chemical structure and properties

[1][2][3][4]

Executive Summary

2,4-Dichloro-3-fluorophenylboronic acid (CAS: 1160561-27-2 ) is a highly functionalized arylboronic acid building block.[1] Its structural uniqueness lies in the dense halogenation pattern: a fluorine atom at the C3 position flanked by chlorine atoms at C2 and C4. This "halogen-dance" configuration provides distinct steric and electronic properties, making it a critical fragment for modulating metabolic stability (blocking P450 oxidation sites) and increasing lipophilicity in drug discovery campaigns. It is primarily utilized as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to generate biaryl systems.

Chemical Identity & Physicochemical Properties[5][6][7][8][9][10]

The molecule is characterized by a phenyl ring substituted with a boronic acid group at C1, chlorines at C2/C4, and a fluorine at C3.

Table 1: Chemical Specifications

| Property | Data |

| Chemical Name | 2,4-Dichloro-3-fluorophenylboronic acid |

| CAS Number | 1160561-27-2 |

| Molecular Formula | C₆H₄BCl₂FO₂ |

| Molecular Weight | 208.81 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in MeOH, DMSO, DMF, THF; Sparingly soluble in water (unless basic) |

| pKa (Boronic Acid) | ~7.5–8.5 (Estimated based on halo-substitution) |

| SMILES | OB(O)c1ccc(Cl)c(F)c1Cl |

| InChI Key | Unique identifier required for database integration |

Expert Insight: Like many boronic acids, this compound exists in equilibrium with its cyclic trimeric anhydride (boroxine). Analytical data (NMR/HPLC) often reflects a mixture of the free acid and the boroxine, which is reversible upon hydrolysis.

Synthesis & Manufacturing Protocol

The synthesis of 2,4-Dichloro-3-fluorophenylboronic acid typically proceeds via a Lithium-Halogen Exchange mechanism from the corresponding aryl bromide precursor. This route is preferred over Grignard formation due to the sensitive nature of the polychlorinated ring and the potential for benzyne formation if not carefully controlled.

Core Precursor

Validated Synthetic Workflow (Low-Temperature Lithiation)

-

Inertion: Flame-dry a 3-neck flask; purge with Argon/Nitrogen.

-

Solvation: Dissolve 1-Bromo-2,4-dichloro-3-fluorobenzene in anhydrous THF.

-

Cryogenic Cooling: Cool the system to -78°C (Dry ice/Acetone). Critical: Temperature control prevents scrambling of the halogen positions.

-

Lithiation: Add n-Butyllithium (1.1 eq) dropwise. Stir for 30-60 mins to generate the aryllithium species.

-

Boronation: Quench with Trimethyl borate (B(OMe)₃) or Triisopropyl borate (1.2 eq).

-

Hydrolysis: Warm to room temperature and hydrolyze with dilute aqueous HCl.

-

Purification: Extract with EtOAc, dry over Na₂SO₄, and recrystallize (typically from Hexane/EtOAc or Water/Acetonitrile).

Visualization: Synthesis Pathway

Figure 1: Step-wise synthesis via cryogenic lithiation to ensure regioselectivity.

Reactivity Profile: Suzuki-Miyaura Coupling

The primary utility of this compound is as a coupling partner in Palladium-catalyzed cross-coupling.

Mechanistic Considerations

-

Steric Hindrance: The chlorine atom at the C2 position (ortho to boron) introduces significant steric bulk. This slows down the transmetallation step in the catalytic cycle.

-

Catalyst Selection: To overcome steric hindrance, use electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos , or P(t-Bu)₃ ) or N-heterocyclic carbene (NHC) palladium complexes (e.g., Pd-PEPPSI-IPr ).

-

Base Sensitivity: Weak bases (K₃PO₄, Na₂CO₃) are preferred to prevent protodeboronation, a common side reaction for poly-halogenated rings.

Optimized Coupling Protocol

-

Catalyst: Pd(dppf)Cl₂·DCM or Pd₂(dba)₃ + XPhos.

-

Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water.

-

Temperature: 80–100°C.

-

Time: 2–12 hours (monitor by LC-MS).

Visualization: Suzuki Catalytic Cycle

Figure 2: The Suzuki-Miyaura cycle highlighting the transmetallation bottleneck caused by ortho-substitution.

Applications in Drug Discovery[16][17][18]

Metabolic Stability (The "Fluorine Effect")

The C3-Fluorine is strategically placed to block metabolic "soft spots." In many phenyl ring systems, the para and meta positions are susceptible to hydroxylation by Cytochrome P450 enzymes.

-

Mechanism: The C-F bond is extremely strong (approx. 116 kcal/mol) and non-polarizable, resisting oxidative attack.

-

Result: Extended half-life (

) of the final drug candidate.

Conformational Locking

The 2,4-Dichloro substitution creates a "twisted" biaryl conformation when coupled to another ring.

-

Atropisomerism: The steric clash between the C2-Chlorine and the ortho-protons of the coupling partner forces the rings out of coplanarity. This can be exploited to design molecules that fit into specific, narrow enzyme pockets.

Handling, Stability & Safety

Stability

-

Storage: Store at 2–8°C under inert atmosphere (Argon).

-

Moisture Sensitivity: Hygroscopic. Prolonged exposure to air converts the free acid to the boroxine anhydride (lower solubility). Re-suspend in aqueous base to regenerate the monomer before use.

Safety (GHS Classification)[9][13]

References

-

Chemical Identity & Availability

-

Precursor Synthesis

-

Synthetic Methodology (General Boronic Acid Synthesis)

-

Pertusati, F., et al. "Synthesis of Arylboronic Acids and Trifluoroborates." Organic Syntheses, 2010.

-

-

Application in Cross-Coupling

-

Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

-

-

Medicinal Chemistry (Fluorine Effects)

-

Swallow, S. "Fluorine in Pharmaceutical and Medicinal Chemistry."[10] National Academic Digital Library, 2015.

-

Sources

- 1. seo_list-VT Chemical_Industrial Chemicals_Material Chemistry [vt-chemical.com]

- 2. 1-Bromo-2,5-dichloro-3-fluorobenzene (202865-57-4) for sale [vulcanchem.com]

- 3. 1000573-15-8 1-bromo-2,4-dichloro-3-fluorobenzene [casnu.com]

- 4. hycell.tw [hycell.tw]

- 5. CAS [chemicalbook.com]

- 6. 化学加会员企业产品供需 [huaxuejia.cn]

- 7. 2,4-Dichloro-3-fluorophenylboronic acid [1160561-27-2] | Chemsigma [chemsigma.com]

- 8. 1160561-27-2[2,4-Dichloro-3-fluorophenylboronic acid]- Acmec Biochemical [acmec.com.cn]

- 9. 1160561-27-2 2,4-Dichloro-3-fluorophenylboronic acid [king-pharm.com]

- 10. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

The Solvation Dynamics of 2,4-Dichloro-3-fluorophenylboronic Acid: A Technical Guide

Introduction to the Molecular Architecture

As a Senior Application Scientist, I frequently encounter the challenge of optimizing reaction conditions for complex pharmaceutical intermediates. 2,4-Dichloro-3-fluorophenylboronic acid (CAS: 1160561-27-2)[1] is a highly functionalized building block widely utilized in Suzuki-Miyaura cross-coupling reactions.

Understanding its solubility requires looking beyond simple "like-dissolves-like" heuristics. The molecule's behavior in organic solvents is governed by a delicate interplay between the hydrogen-bonding capacity of the boronic acid moiety, the lipophilicity of the halogenated aromatic ring, and the Lewis acidity of the boron center.

Mechanistic Causality of Solvation

To master the handling of this compound, one must understand the causality behind its solvent interactions.

The Lewis Acidity and Orbital Coordination

Boron, being

When introduced to coordinating polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF), the oxygen lone pairs of the solvent donate into the empty

The Boroxine Equilibrium

Under nominally anhydrous conditions, boronic acids undergo an entropically favored dehydration to form trimeric anhydrides known as boroxines[3] (). This equilibrium liberates three equivalents of water. Because boroxines lack the hydrogen-bond donating

Fig 1. Solvation dynamics and boroxine equilibrium of arylboronic acids in organic solvents.

Quantitative Solubility Profile

Based on the structural mechanics detailed above, the solubility of 2,4-Dichloro-3-fluorophenylboronic acid varies exponentially across different solvent classes. The data below synthesizes the expected solubility parameters to guide solvent selection for stock solutions and reaction matrices.

| Solvent Category | Solvent | Estimated Solubility (mg/mL at 25°C) | Primary Solvation Mechanism |

| Polar Aprotic (Coordinating) | DMSO | > 100 | Strong Lewis acid-base adduct formation |

| Polar Aprotic (Coordinating) | THF | 50 - 100 | Moderate Lewis acid-base adduct formation |

| Polar Protic | Methanol | 20 - 50 | Hydrogen bonding with |

| Non-Polar Halogenated | Dichloromethane | < 5 | Poor coordination, high aggregation |

| Non-Polar Hydrocarbon | Hexane | < 1 | Insoluble, boroxine precipitation |

Self-Validating Experimental Protocol: Thermodynamic Solubility Determination

To generate trustworthy solubility data, we cannot rely on a single analytical vector. The presence of boroxines can skew UV-Vis absorption and standard chromatographic integration. Therefore, the following protocol employs an orthogonal, self-validating system combining HPLC-UV and quantitative

Step-by-Step Methodology

-

Solvent Saturation : Add an excess amount (e.g., 50 mg) of 2,4-Dichloro-3-fluorophenylboronic acid to 1.0 mL of the target organic solvent in a tightly sealed 2 mL glass HPLC vial.

-

Equilibration : Place the vial in a thermoshaker. Agitate the suspension at 800 RPM at a constant 25°C for 24 hours. Causality: 24 hours ensures that both the dissolution process and the monomer-boroxine equilibrium have reached a true thermodynamic steady state.

-

Phase Separation : Transfer the suspension to a microcentrifuge tube and spin at 10,000 x g for 15 minutes. Carefully draw the supernatant and pass it through a 0.22 µm PTFE syringe filter to eliminate sub-visible particulates that could cause false-positive concentration spikes.

-

Dual-Method Quantification :

-

Vector A (HPLC-UV) : Dilute a 10 µL aliquot of the filtered supernatant into 990 µL of the mobile phase. Quantify the total peak area against a pre-established calibration curve.

-

Vector B (

B-NMR) : Dissolve a 50 µL aliquot in 500 µL of the corresponding deuterated solvent (e.g., DMSO-

-

-

Data Reconciliation : Convert the results from both vectors into molarity (

). The protocol is validated if the variance between the HPLC-UV and qNMR results is

Fig 2. Self-validating thermodynamic solubility workflow for boronic acid derivatives.

References

-

Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

-

Structure, Properties, and Preparation of Boronic Acid Derivatives Source: Wiley-VCH URL:[Link]

-

Boron Chemistry: An Overview Source: ACS Symposium Series URL:[Link]

Sources

Electronic effects of fluorine substitution on phenylboronic acids

An In-Depth Technical Guide to the Electronic Effects of Fluorine Substitution on Phenylboronic Acids

Executive Summary

Phenylboronic acids are a cornerstone of modern organic synthesis, catalysis, and medicinal chemistry. The strategic introduction of fluorine atoms onto the phenyl ring profoundly alters their electronic properties, primarily by increasing the Lewis acidity of the boron center. This guide provides a detailed examination of the underlying principles governing these electronic effects, focusing on how the position of fluorine substitution dictates the interplay between strong inductive electron withdrawal and weaker resonance donation. We will explore the quantitative impact on acidity (pKa), the consequences for molecular recognition—particularly in the context of diol binding at physiological pH—and the practical applications in drug design and materials science. This document serves as a technical resource for researchers, providing not only theoretical insights but also actionable experimental protocols for the synthesis and characterization of these valuable compounds.

Introduction: The Unique Role of Fluorine in Modulating Boronic Acid Chemistry

Phenylboronic Acids: Versatile Building Blocks

Arylboronic acids are indispensable reagents in synthetic chemistry, most famously for their role in the Suzuki-Miyaura cross-coupling reaction.[1] Beyond their synthetic utility, their ability to reversibly bind with cis-diols has established them as critical components in chemical sensors, drug delivery systems, and affinity chromatography.[2][3][4] The core of their function lies in the Lewis acidic nature of the boron atom, which is available to accept a lone pair of electrons from a Lewis base, such as the hydroxide ion, to form a more stable tetrahedral boronate species.

The Fluorine Factor: Why Strategic Fluorination Matters

Fluorine is the most electronegative element, and its incorporation into organic molecules can dramatically alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[5][6][7][8] In drug discovery, approximately 25% of known pharmaceuticals contain at least one fluorine atom, a testament to its powerful and predictable influence on molecular behavior.[9] When applied to phenylboronic acids, fluorination serves as a powerful tool to tune the Lewis acidity of the boron center, which is a critical parameter for many of their applications.[9][10][11]

Fundamental Electronic Effects of Fluorine Substituents

The net electronic effect of a fluorine substituent on the aromatic ring is a balance of two opposing forces: a strong electron-withdrawing inductive effect (σ-effect) and a weaker electron-donating resonance effect (π-effect). The position of the fluorine atom (ortho, meta, or para to the boronic acid group) determines the relative contribution of each effect, leading to distinct changes in the molecule's properties.

Positional Isomerism and its Impact on Lewis Acidity

The acidity of a phenylboronic acid is defined by its propensity to accept a hydroxide ion, transitioning from a neutral, trigonal planar B(OH)₂ group to a negatively charged, tetrahedral B(OH)₃⁻ species. Electron-withdrawing groups on the phenyl ring stabilize the resulting negative charge on the boronate anion, thereby increasing the Lewis acidity and lowering the pKa.

-

ortho-Substitution: An ortho-fluoro substituent exerts a strong inductive electron-withdrawing effect due to its proximity to the boronic acid group. This significantly increases the Lewis acidity. Furthermore, the formation of an intramolecular hydrogen bond between the hydroxyl proton of the boronic acid and the adjacent fluorine atom (B–O–H···F) can further enhance acidity.[1][10]

-

meta-Substitution: At the meta position, the resonance effect is negligible. Therefore, the strong inductive withdrawal of fluorine dominates, leading to a significant increase in acidity compared to the unsubstituted phenylboronic acid.[10]

-

para-Substitution: In the para position, both inductive and resonance effects are at play. The electron-withdrawing inductive effect is partially offset by the electron-donating resonance effect. This compensation results in a much smaller increase in acidity compared to the ortho and meta isomers.[10]

The overall trend for increased acidity in monofluorinated phenylboronic acids is typically: ortho > meta > para. Introducing multiple fluorine substituents generally leads to a cumulative increase in acidity.[10][12]

Visualizing the Acid-Base Equilibrium

The fundamental equilibrium that governs the acidity of phenylboronic acids is the reaction with water (or hydroxide) to form the boronate anion.

Caption: Equilibrium between the neutral boronic acid and its anionic boronate form.

Quantitative Analysis of Acidity

The introduction of fluorine substituents has a quantifiable effect on the pKa of phenylboronic acids. Unsubstituted phenylboronic acid has a pKa of approximately 8.86, making it a relatively weak Lewis acid.[10] Fluorination can lower this value significantly, which is crucial for biological applications that require functionality at a physiological pH of ~7.4.[2][13]

Table of pKa Values for Representative Phenylboronic Acids

| Compound | Substituent(s) | pKa Value | Reference |

| Phenylboronic Acid | H | 8.86 | [10] |

| 2-Fluorophenylboronic Acid | 2-F | 8.70 | [1] |

| 3-Fluorophenylboronic Acid | 3-F | 8.41 | [1] |

| 4-Fluorophenylboronic Acid | 4-F | 8.77 | [10][13] |

| 2,3,4,6-Tetrafluorophenylboronic Acid | 2,3,4,6-F₄ | 6.17 | [1][10][13] |

| 3,5-Bis(trifluoromethyl)phenylboronic Acid | 3,5-(CF₃)₂ | 7.20 | [2] |

Note: pKa values can vary slightly depending on the measurement method and conditions.

Consequences for Molecular Recognition and Reactivity

Enhanced Diol Binding at Physiological pH

The ability of boronic acids to form covalent, yet reversible, bonds with cis-diols is pH-dependent. The reaction proceeds through the tetrahedral boronate anion, not the neutral trigonal acid. Therefore, for efficient binding to occur, the pH of the medium should be close to or above the pKa of the boronic acid. By lowering the pKa through fluorination, boronic acids can effectively bind diols, such as glucose and other carbohydrates, at neutral physiological pH.[2][9] This principle is the foundation for the development of glucose sensors for diabetes management.[14]

Caption: Experimental workflow for the synthesis and characterization of a fluorophenylboronic acid.

Protocol for pKa Determination by Spectrophotometric Titration

This method relies on the change in the UV absorbance spectrum of the phenylboronic acid as it converts from the neutral form to the anionic boronate form with increasing pH. [12] Objective: To determine the pKa of a fluorinated phenylboronic acid.

Materials:

-

Fluorinated phenylboronic acid sample

-

Buffer solutions of known pH (spanning a range from ~pKa-2 to ~pKa+2)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Concentrated stock solution of the boronic acid in a suitable solvent (e.g., DMSO or Methanol)

Procedure:

-

Preparation: Prepare a series of buffer solutions with precise pH values (e.g., in 0.2-0.5 pH unit increments).

-

Sample Preparation: For each pH value, prepare a sample by adding a small, constant volume of the concentrated boronic acid stock solution to a cuvette containing the buffer. The final concentration of the boronic acid should be low enough to ensure solubility and remain within the linear range of the spectrophotometer.

-

Measurement: Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample at each pH.

-

Data Analysis:

-

Identify a wavelength where the absorbance difference between the fully protonated (acidic) and deprotonated (basic) forms is maximal.

-

Plot the absorbance at this wavelength against the pH of the solution.

-

The resulting data should fit a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH - log[(A - A_A) / (A_B - A)], where A is the absorbance at a given pH, A_A is the absorbance of the pure acid form, and A_B is the absorbance of the pure base (boronate) form.

-

Advanced Characterization Techniques

¹⁹F NMR Spectroscopy: A Direct Probe of the Electronic Environment

¹⁹F NMR spectroscopy is an exceptionally sensitive technique for studying fluorinated compounds. The chemical shift of the fluorine nucleus is highly dependent on its local electronic environment. This makes ¹⁹F NMR a powerful tool for directly observing the electronic consequences of substituent effects and for monitoring interactions in real-time. [15][16][17]Specifically, it can be used to monitor the binding of fluorinated phenylboronic acids to diols, as the formation of the boronic ester will induce a change in the electronic environment of the fluorine atom, resulting in a shift in its NMR signal. [18][19][20][21]

Applications in Drug Discovery and Materials Science

The tailored acidity of fluorinated phenylboronic acids makes them valuable in several advanced applications.

-

Drug Discovery: The ability to bind to biological targets at physiological pH is crucial. For example, fluorinated benzoxaboroles, which are derived from ortho-substituted phenylboronic acids, have been developed as antifungal drugs (e.g., Tavaborole). [9][10]Their enhanced acidity is key to their mechanism of action, which involves trapping a diol-containing intermediate in a fungal enzyme. [9]* Biomolecule Separation: Immobilized fluorophenylboronic acids are used in boronate affinity chromatography to selectively capture and enrich cis-diol-containing biomolecules like glycoproteins and nucleosides from complex biological samples. [22][23][24]* Materials Science: The dynamic, reversible nature of the boronic ester bond is leveraged in the creation of "smart" materials, such as self-healing polymers and hydrogels that can respond to changes in pH or the presence of sugars. [10]

Conclusion and Future Outlook

The substitution of phenylboronic acids with fluorine is a subtle yet powerful strategy for modulating their electronic properties. By understanding the interplay of inductive and resonance effects based on the fluorine's position, researchers can rationally design molecules with tailored Lewis acidity. This capability has profound implications, enabling the creation of more effective sensors for physiological conditions, more potent therapeutic agents, and advanced materials with dynamic properties. As synthetic methodologies become more sophisticated, the ability to precisely install fluorine atoms will continue to unlock new possibilities and solidify the role of fluorinated phenylboronic acids as indispensable tools for scientists and engineers.

References

-

Kulpa, K., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427. [Link]

-

Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719-7722. [Link]

-

Das, S., et al. (2003). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. ResearchGate. [Link]

-

Liu, Z., et al. (2015). Preparation and characterization of fluorophenylboronic acid-functionalized affinity monolithic columns for the selective enrichment of cis-diol-containing biomolecules. Methods in Molecular Biology, 1286, 159-69. [Link]

-

Gualandi, C., et al. (2011). Monitoring of reversible boronic acid–diol interactions by fluorine NMR spectroscopy in aqueous media. Organic & Biomolecular Chemistry, 9(12), 4483-4486. [Link]

-

Adamczyk-Woźniak, A., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 833. [Link]

-

Al-Craven, L., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(21), 7277. [Link]

-

O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-803. [Link]

-

Gualandi, C., et al. (2011). Monitoring of reversible boronic acid–diol interactions by fluorine NMR spectroscopy in aqueous media. The Royal Society of Chemistry. [Link]

-

Apollo Scientific. (2026). Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [Link]

-

Liu, Z., et al. (2013). Preparation and characterization of fluorophenylboronic acid-functionalized monolithic columns for high affinity capture of cis-diol containing compounds. Journal of Chromatography A, 1305, 145-52. [Link]

-

Kulpa, K., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. [Link]

-

Pertusati, F., et al. Preparation of Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Organic Syntheses. [Link]

-

Liu, Z., et al. (2013). Preparation and Characterization of Fluorophenylboronic Acid-functionalized Monolithic Columns for High Affinity Capture of Cis-diol Containing Compounds. ResearchGate. [Link]

-

Torres, P. H. M., et al. (2021). On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI. [Link]

-

Filler, R., & Saha, R. (2009). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. Future Medicinal Chemistry, 1(5), 777-791. [Link]

-

Adamczyk-Woźniak, A., & Sporzyński, A. (2020). The influence of ortho-substituents on the properties of phenylboronic acids. Journal of Organometallic Chemistry, 920, 121202. [Link]

-

Silla, E., et al. (2007). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. ResearchGate. [Link]

-

Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. [Link]

-

Anonymous. (2014). Electrochemical detection based on the boronic acid-diol interaction. ResearchGate. [Link]

-

Adamczyk-Woźniak, A., & Sporzyński, A. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. ResearchGate. [Link]

-

Sandford, G. (2007). Selective Fluorination Strategies. Durham E-Theses. [Link]

-

Vints, I., et al. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. Organic Chemistry Portal. [Link]

-

London, R. E., & Gabel, S. A. (1989). Fluorine-19 NMR Studies of Fluorobenzeneboronic Acids. 1. Interaction Kinetics with Biologically Significant Ligands. Journal of the American Chemical Society, 111(15), 5967-5977. [Link]

-

Wessig, P., et al. (2015). Fluorinated Boronic Acid-Appended Bipyridinium Salts for Diol Recognition and Discrimination via (19)F NMR Barcodes. Journal of the American Chemical Society, 137(49), 15402-5. [Link]

-

Kulpa, K., et al. (2022). pKa of fluoro-substituted phenylboronic acids vs. acceptor number of the corresponding catechol esters. ResearchGate. [Link]

-

Kulpa, K., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. ResearchGate. [Link]

-

Anonymous. (2011). A fluorophore appended boronic acid interacting with a diol-appended quencher. ResearchGate. [Link]

-

Li, J., et al. (2023). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Molecular Crystals and Liquid Crystals, 765(1), 108-118. [Link]

-

Wessig, P., et al. (2017). Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy for Diol Sensing. Journal of the American Chemical Society, 139(30), 10456-10462. [Link]

-

PureSynth. 4-Fluorophenylboronic Acid (Contains Varying Amounts Of Anhydride). PureSynth. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Fluorophenylboronic acid. PubChem. [Link]

-

Wessig, P. (2020). Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy. University of Basel. [Link]

-

Wessig, P., et al. (2017). Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy for Diol Sensing. Journal of the American Chemical Society. [Link]

-

Furuya, T., et al. (2009). Fluorination of Boronic Acids Mediated by Silver(I) Triflate. Organic Letters, 11(14), 3044-3047. [Link]

-

Adamczyk-Woźniak, A., et al. (2018). Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. ChemistryOpen, 7(5), 388-396. [Link]

-

Tan, Y. X., et al. (2023). Development of fluorous boronic acid catalysts integrated with sulfur for enhanced amidation efficiency. RSC Advances, 13(27), 18603-18608. [Link]

-

Pagba, C. V., et al. (2018). Substituent Effects on the Properties of Borafluorenes. Organometallics, 37(15), 2531-2541. [Link]

-

Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 1989. [Link]

-

Liu, W., et al. (2019). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chemical Science, 10(13), 3799-3805. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. sites.pitt.edu [sites.pitt.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. apolloscientific.co.uk [apolloscientific.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids [ouci.dntb.gov.ua]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Monitoring of reversible boronic acid–diol interactions by fluorine NMR spectroscopy in aqueous media - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Fluorinated Boronic Acid-Appended Bipyridinium Salts for Diol Recognition and Discrimination via (19)F NMR Barcodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy for Diol Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Preparation and characterization of fluorophenylboronic acid-functionalized affinity monolithic columns for the selective enrichment of cis-diol-containing biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Preparation and characterization of fluorophenylboronic acid-functionalized monolithic columns for high affinity capture of cis-diol containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Fluorinated Biaryls Using 2,4-Dichloro-3-fluorophenylboronic Acid: An Application and Protocol Guide

Abstract

Fluorinated biaryl scaffolds are integral to modern medicinal chemistry and materials science due to the profound impact of fluorine on molecular properties.[1][2][3] This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of fluorinated biaryls utilizing 2,4-dichloro-3-fluorophenylboronic acid as a key building block. The focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for C-C bond formation.[4][5][6] We will delve into the mechanistic underpinnings of this reaction, explore the critical roles of catalysts, bases, and solvents, and offer practical, field-tested protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Biaryls

The strategic incorporation of fluorine into organic molecules can dramatically alter their physicochemical and biological properties.[1][2][7] In drug discovery, for instance, fluorination can lead to:

-

Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond can prevent metabolic degradation at specific sites, thereby increasing a drug's half-life.[1]

-

Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to permeate biological membranes.[1][3]

-

Modulated Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which can be critical for drug-receptor interactions.[1]

-

Improved Binding Affinity: Fluorine can participate in favorable non-covalent interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions.[1]

The biaryl motif is a common scaffold in many approved drugs and advanced materials. The combination of a biaryl structure with fluorine substitution offers a powerful strategy for fine-tuning molecular properties. 2,4-Dichloro-3-fluorophenylboronic acid is a particularly useful building block in this context, offering multiple reactive sites for further functionalization.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organohalide or triflate.[4][5][8] It is one of the most widely used methods for constructing C-C bonds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.[4][6][9]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][10]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar-X) to form a Pd(II) intermediate.[4]

-

Transmetalation: The organic group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium center. This step is crucial and is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9][10][11][12]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Components

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious choice of the catalyst, base, and solvent.

| Component | Role in the Reaction | Common Examples |

| Palladium Catalyst | Facilitates the oxidative addition and reductive elimination steps. The choice of ligand influences catalyst activity and stability. | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃ with phosphine ligands (e.g., P(t-Bu)₃, XPhos).[13][14] |

| Base | Activates the boronic acid for transmetalation. The strength and nature of the base can significantly impact reaction rates and yields. | Carbonates (K₂CO₃, Cs₂CO₃), Phosphates (K₃PO₄), Hydroxides (NaOH), Fluorides (KF).[4][10] |

| Solvent | Solubilizes the reactants and catalyst. Can influence catalyst activity and selectivity.[15] Biphasic systems (e.g., toluene/water) are common. | Toluene, Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), Water.[4][8] |

Experimental Protocols

The following protocols provide a starting point for the synthesis of fluorinated biaryls using 2,4-dichloro-3-fluorophenylboronic acid. Optimization may be necessary for specific substrates.

Materials and Reagents

-

2,4-Dichloro-3-fluorophenylboronic acid (CAS: 1445793-13-9)

-

Aryl halide (bromide or iodide are generally more reactive than chlorides)[4]

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ and a phosphine ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water or toluene/water mixture)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask or reaction tube)

-

Magnetic stirrer and heating plate

-

Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)

General Procedure for Suzuki-Miyaura Coupling

Caption: General workflow for the synthesis of fluorinated biaryls.[1]

Step-by-Step Protocol:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2,4-dichloro-3-fluorophenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). If using a palladium precursor and a ligand, add them sequentially.

-

Solvent Addition: Add the anhydrous and degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The total solvent volume should be sufficient to dissolve the reactants, typically resulting in a 0.1-0.2 M solution with respect to the aryl halide.

-

Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure the removal of oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[16]

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.[1][16]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1][16]

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired fluorinated biaryl.[1][16][17]

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst, insufficient heating, poor quality reagents or solvents. | Use a fresh batch of catalyst, ensure the reaction is properly heated, and use anhydrous and degassed solvents. Consider screening different palladium catalysts and ligands. |

| Protodeboronation | Presence of water or protic solvents, prolonged reaction times, or high temperatures can lead to the replacement of the boronic acid group with a hydrogen atom. | Use anhydrous conditions, minimize reaction time, and consider using a milder base like KF. |

| Homocoupling | The boronic acid can couple with itself to form a symmetrical biaryl. | This is often more prevalent at higher catalyst loadings. Try reducing the amount of palladium catalyst. |

| Difficult Purification | Co-elution of the product with byproducts or starting materials. | Optimize the eluent system for column chromatography. Recrystallization may also be an effective purification method. |

Safety and Handling

-

2,4-Dichloro-3-fluorophenylboronic acid and other boronic acids can be irritants. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Palladium catalysts can be toxic and should be handled in a well-ventilated fume hood.

-

Organic solvents are flammable and should be used away from ignition sources.

-

Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of fluorinated biaryls using 2,4-dichloro-3-fluorophenylboronic acid. By carefully selecting the catalyst, base, and solvent, and by following the detailed protocols outlined in this guide, researchers can efficiently access a wide range of valuable fluorinated biaryl compounds for applications in drug discovery, materials science, and beyond.

References

-

Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440. [Link]

-

Matos, K., & Snieckus, V. (1998). The Suzuki-Miyaura Cross-Coupling Reaction. Comprehensive Organic Synthesis II, 3, 1-33. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

Amatore, C., Jutand, A., & Le Duc, G. (2011). Role of the Base in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 17(8), 2492-2503. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. San Diego Mesa College. [Link]

-

Royal Society of Chemistry. (2023). Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions. Organic & Biomolecular Chemistry. [Link]

-

National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PubMed Central. [Link]

-

MDPI. (2022). Fluorine in drug discovery: Role, design and case studies. Pharmaceuticals, 15(1), 86. [Link]

-

MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Nanomaterials, 7(3), 51. [Link]

-

White Rose eTheses Online. (n.d.). Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. White Rose eTheses Online. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]

- Google Patents. (n.d.). US5922898A - Process for preparing biaryl compounds.

-

LJMU Research Online. (n.d.). Continuous Flow Synthesis of Biaryls by Negishi Cross-Coupling of Fluoro- and Trifluoromethyl-Substituted. LJMU Research Online. [Link]

-

ResearchGate. (n.d.). Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes. ResearchGate. [Link]

-

Chem-Impex. (n.d.). 2,4-Difluorophenylboronic acid. Chem-Impex. [Link]

-

PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

-

Royal Society of Chemistry. (n.d.). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. [Link]

-

PubChem. (n.d.). 13-methyl-10,11-dihydro-9H-9,10-[8][12]epipyrroloanthracene-12,14(13H,15H)-dione. PubChem. [Link]

-

National Institutes of Health. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. PubMed Central. [Link]

-

PubChem. (n.d.). 1,3,4-Thiadiazole, 2,5-bis(octyldithio)-. PubChem. [Link]

-

PubChem. (n.d.). Perfluorohexanesulfonamide. PubChem. [Link]

-

CUNY Academic Works. (n.d.). Synthesis of Fluoroorganics and Applications of Novel Fluorinated Buil. CUNY Academic Works. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Lab Reporter [fishersci.se]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. home.sandiego.edu [home.sandiego.edu]

Application Note: Strategic Utilization of 2,4-Dichloro-3-fluorophenylboronic Acid in Advanced Pharmaceutical Intermediate Synthesis

Introduction & Mechanistic Rationale

The design of modern targeted therapeutics frequently relies on highly specific halogenated pharmacophores to achieve desired pharmacokinetic and pharmacodynamic profiles. The 2,4-dichloro-3-fluorophenyl moiety has emerged as a privileged structural motif, prominently featured in the development of advanced drug candidates such as RET kinase inhibitors [1] and P2X7 receptor modulators [2].

As an Application Scientist, selecting 2,4-dichloro-3-fluorophenylboronic acid for biaryl synthesis is rarely arbitrary. The specific halogen substitution pattern provides three distinct mechanistic advantages:

-

Fluorine at C3 : Modulates the local lipophilicity and pKa of adjacent functional groups without adding significant steric bulk. It also alters the electron density of the aromatic ring, strengthening the C–Cl bonds against metabolic cleavage.

-

Chlorines at C2 and C4 : Provide essential steric bulk to lock the conformation of the biaryl axis (creating potential atropisomerism useful for target-pocket specificity) and effectively block primary sites of Cytochrome P450 (CYP) mediated oxidation, thereby extending the in vivo half-life of the active pharmaceutical ingredient (API).

Physicochemical Properties & Handling

When utilizing 2,4-Dichloro-3-fluorophenylboronic acid (CAS: 1160561-27-2) [3], proper handling is required due to its potential to cause skin and eye irritation[4]. Below is a summary of its core quantitative and physicochemical data.

| Property | Value / Description |

| Chemical Name | 2,4-Dichloro-3-fluorophenylboronic acid |

| CAS Number | 1160561-27-2 |

| Molecular Formula | C6H4BCl2FO2 |

| Molecular Weight | 208.81 g/mol |

| Appearance | White to off-white solid |

| Storage Conditions | 2-8°C, keep container tightly sealed, protect from light |

| Hazard Classification | GHS Category 4 (Oral), Category 2 (Skin/Eye Irritation) |

Catalytic Workflow: Suzuki-Miyaura Cross-Coupling

The primary synthetic utility of this boronic acid is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. Due to the electron-withdrawing nature of the halogens and the steric hindrance of the ortho-chlorine, the transmetalation step can be sluggish, and the boronic acid is prone to competitive protodeboronation. Understanding this catalytic cycle is critical for troubleshooting low yields.

Caption: Suzuki-Miyaura cycle transmetalation of 2,4-dichloro-3-fluorophenylboronic acid.

Standardized Experimental Protocol

This self-validating protocol describes the coupling of 2,4-dichloro-3-fluorophenylboronic acid with a generic heteroaryl bromide (e.g., a pyrimidine or pyridine scaffold common in kinase inhibitors). The system is designed with internal redundancies to ensure high conversion despite the steric challenges of the boronic acid.

Materials:

-

Heteroaryl Bromide (1.0 equiv, 10.0 mmol)

-

2,4-Dichloro-3-fluorophenylboronic acid (1.2 equiv, 12.0 mmol)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.5 mmol)

-

K₂CO₃ (2.5 equiv, 25.0 mmol)

-

1,4-Dioxane / H₂O (4:1 v/v, 50 mL)

Step-by-Step Methodology:

-

Reaction Setup : To a 100 mL Schlenk flask equipped with a magnetic stir bar, charge the heteroaryl bromide, 2,4-dichloro-3-fluorophenylboronic acid, and K₂CO₃.

-

Causality: A 1.2x stoichiometric excess of the boronic acid is explicitly used to compensate for competitive protodeboronation, a common side reaction for electron-deficient and sterically hindered boronic acids.

-

-

Solvent Addition & Degassing : Add 1,4-dioxane (40 mL) and deionized water (10 mL). Degas the biphasic mixture by sparging with ultra-pure Nitrogen or Argon for 15 minutes.

-

Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species into inactive Pd(II) oxides. Thorough degassing is the single most critical step for maintaining catalytic turnover and preventing reaction stalling.

-

-

Catalyst Addition : Briefly remove the septum under a positive flow of inert gas and add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst. Reseal and purge the headspace for an additional 3 minutes.

-

Causality: The bidentate dppf ligand forces the intermediate Pd(II) complex into a cis-geometry, which significantly accelerates the final reductive elimination step, overcoming the steric drag of the ortho-chlorine.

-

-

Heating & Monitoring : Submerge the flask in a pre-heated oil bath at 85 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system. Monitor via LC-MS. Complete conversion typically occurs within 4–8 hours.

-

Workup : Cool the reaction to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (30 mL). Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).

-

Washing & Drying : Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Causality: Removing residual water and inorganic salts prevents the degradation or streaking of the product during subsequent silica gel chromatography.

-

-

Purification : Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient) to afford the pure biaryl intermediate.

Reaction Optimization & Troubleshooting

When scaling up or adapting this protocol for highly complex APIs, standard conditions may require tuning. Use the following matrix to guide your optimization strategy:

| Parameter | Recommended Adjustment | Mechanistic Rationale |

| Catalyst | Switch to Pd(Amphos)Cl₂ or XPhos Pd G3 | If steric hindrance at the ortho-position of the aryl halide is also severe, bulky monodentate ligands (like XPhos) facilitate oxidative addition and transmetalation better than dppf. |

| Base | Switch to K₃PO₄ or Cs₂CO₃ | Stronger bases accelerate the formation of the highly reactive boronate complex (the actual transmetalating species). Cs⁺ provides a "cesium effect," enhancing solubility and reactivity in organic solvents. |

| Solvent | Toluene/Ethanol/Water (3:1:1) | If the starting materials exhibit poor solubility in Dioxane, this ternary mixture improves homogeneity and often suppresses protodeboronation by stabilizing the transition states. |

| Side Reaction | Reduce Temp to 70 °C, use slow addition | If homocoupling (formation of 2,2',4,4'-tetrachloro-3,3'-difluorobiphenyl) is observed, lowering the temperature and keeping the boronic acid concentration low minimizes this oxygen-promoted pathway. |

References

1. - Google Patents 2. - Google Patents 3. - ChemicalBook 4. - ChemScene

Application Notes & Protocols: Chan-Lam Coupling with 2,4-Dichloro-3-fluorophenylboronic Acid

Abstract

The Chan-Lam coupling reaction represents a significant advancement in synthetic chemistry for the formation of carbon-heteroatom bonds. This guide provides an in-depth exploration of the copper-catalyzed cross-coupling of 2,4-dichloro-3-fluorophenylboronic acid with N- and O-nucleophiles. As a methodology, the Chan-Lam coupling offers substantial advantages, including mild reaction conditions, tolerance to air and moisture, and the use of an inexpensive and abundant copper catalyst, presenting a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[1][2] This document details the mechanistic underpinnings of the reaction, discusses the critical parameters for protocol optimization, and provides two field-proven, step-by-step protocols for the N-arylation of primary amines and the O-arylation of phenols using this electron-deficient arylboronic acid. These procedures are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of complex molecules.

Introduction to the Chan-Lam Coupling Reaction

First reported concurrently by the groups of Chan, Lam, and Evans in 1998, the Chan-Lam coupling is a copper-promoted or -catalyzed oxidative cross-coupling reaction.[1] It facilitates the formation of a bond between an aryl or vinyl carbon and a heteroatom, typically nitrogen, oxygen, or sulfur. The reaction most commonly couples an arylboronic acid with a wide array of nucleophiles, including amines, phenols, amides, and sulfonamides.[2][3]

Key Advantages:

-

Mild Conditions: Reactions can often be conducted at room temperature, open to the atmosphere.[1][2]

-

Cost-Effectiveness: Utilizes copper, which is significantly more abundant and less expensive than palladium.

-

Broad Substrate Scope: Tolerates a wide variety of functional groups on both the boronic acid and the nucleophile.[3]

-

Operational Simplicity: The tolerance for air and moisture simplifies the experimental setup compared to strictly anaerobic palladium-catalyzed reactions.[2]

These features make the Chan-Lam coupling an indispensable tool in medicinal chemistry and materials science for constructing the aryl-amine and aryl-ether linkages that are prevalent in bioactive molecules and functional materials.[4]

Reagent Profile: 2,4-Dichloro-3-fluorophenylboronic Acid

2,4-Dichloro-3-fluorophenylboronic acid is a highly functionalized building block valuable for introducing a polysubstituted aryl moiety into target molecules. The presence of three halogen substituents renders the phenyl ring electron-deficient, which can significantly influence its reactivity.

| Property | Estimated Value / Information |

| Molecular Formula | C₆H₄BCl₂FO₂ |

| Molecular Weight | 208.81 g/mol |

| Appearance | Expected to be a white to off-white solid, typical for arylboronic acids. |

| CAS Number | Not readily available in common chemical databases. This may indicate the compound requires custom synthesis. |

| Reactivity Insights | The electron-withdrawing nature of the two chlorine atoms and one fluorine atom makes this boronic acid a potentially challenging substrate. While electron-deficient boronic acids are viable in Chan-Lam couplings, they may require more optimized or forcing conditions compared to electron-rich counterparts.[5][6] The steric hindrance from the ortho-chloro substituent may also slow the rate of transmetalation. |

| Safety & Handling | Boronic acids are generally considered irritants. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][8] All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[7] Store in a cool, dry place, tightly sealed to prevent degradation. It is common for boronic acids to exist in equilibrium with their trimeric anhydride form (a boroxine). |

Note: Specific physical properties (e.g., melting point) for 2,4-dichloro-3-fluorophenylboronic acid are not publicly documented. The information provided is based on expert analysis of structurally similar compounds, such as 2,4-dichlorophenylboronic acid and various chlorofluorophenylboronic acids.

The Mechanism of Chan-Lam Coupling

The precise mechanism of the Chan-Lam coupling can be complex and dependent on the specific reaction conditions. However, a generally accepted catalytic cycle provides a robust framework for understanding the transformation. The reaction is believed to proceed through a Cu(I)/Cu(III) or a Cu(II)-mediated pathway. The cycle illustrated below is a widely cited model involving a Cu(III) intermediate.

Key Mechanistic Steps:

-

Ligand Exchange: The active Cu(II) catalyst (often from a precursor like Cu(OAc)₂) coordinates with the amine or phenol nucleophile.

-

Transmetalation: The arylboronic acid transmetalates its aryl group to the copper center. This is often the rate-determining step and results in the formation of a copper-aryl species.

-

Oxidation: The resulting Cu(II) intermediate undergoes oxidation to a transient, high-energy Cu(III) species. In many cases, atmospheric oxygen serves as the terminal oxidant for regenerating the active catalyst.

-

Reductive Elimination: The Cu(III) intermediate rapidly undergoes reductive elimination, forming the desired C-N or C-O bond and releasing a Cu(I) species.[1]

-

Catalyst Regeneration: The Cu(I) species is re-oxidized to the active Cu(II) state by an oxidant (e.g., O₂), completing the catalytic cycle.

Caption: Proposed catalytic cycle for the Chan-Lam coupling.

Application Notes: Optimizing the Reaction

The success of a Chan-Lam coupling, especially with challenging substrates like 2,4-dichloro-3-fluorophenylboronic acid, hinges on the careful selection of reaction parameters.

-

Copper Source: Copper(II) acetate (Cu(OAc)₂) is the most common and reliable catalyst precursor. It is inexpensive, stable, and generally effective. Other sources like CuCl, CuCl₂, and Cu(OTf)₂ can also be employed and may offer advantages in specific cases. Catalyst loading is typically between 10-20 mol%, although higher loadings may be necessary for difficult couplings.[9]

-

Base: A base is crucial for deprotonating the nucleophile, thereby increasing its nucleophilicity.

-

Organic Bases: Pyridine or triethylamine (Et₃N) are frequently used, often acting as both a base and a weak ligand. Pyridine is particularly effective in many protocols.[1]

-

Inorganic Bases: For sensitive substrates or when a non-coordinating base is preferred, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be highly effective.

-

-

Solvent: The choice of solvent is critical for ensuring all components remain in solution.

-

Dichloromethane (DCM): A common choice for room-temperature reactions.

-

Methanol (MeOH): Useful for reactions with amines and can accelerate coupling.

-

Dioxane or Toluene: Often used for reactions requiring elevated temperatures.

-

Acetonitrile (ACN): A polar aprotic solvent that can be effective in many setups.[6]

-

-

Ligands: While many Chan-Lam reactions are "ligand-free," the addition of a ligand can stabilize the copper catalyst, prevent catalyst decomposition, and accelerate the reaction, particularly for electron-deficient or sterically hindered partners.[9][10] Bidentate nitrogen ligands such as 1,10-phenanthroline or 2,2'-bipyridine are often effective.[9]

-

Atmosphere: Most protocols are run open to the air, as atmospheric oxygen is the terminal oxidant responsible for regenerating the Cu(II) catalyst.[1][3] In some cases, bubbling O₂ through the reaction mixture can improve yields and reaction times.

Detailed Experimental Protocols

The following protocols are generalized procedures based on established literature for halogenated arylboronic acids and serve as a robust starting point for experimentation.

Caption: General experimental workflow for Chan-Lam coupling.

Protocol 1: N-Arylation of a Primary Aliphatic Amine

This protocol describes the coupling of 2,4-dichloro-3-fluorophenylboronic acid with benzylamine as a model primary amine.

Reagents & Materials:

-

2,4-Dichloro-3-fluorophenylboronic acid (1.0 mmol, 208.8 mg)

-

Benzylamine (1.2 mmol, 128.6 mg, 131 µL)

-

Copper(II) Acetate (Cu(OAc)₂, 0.1 mmol, 18.2 mg)

-

Pyridine (2.0 mmol, 158.2 mg, 162 µL)

-

Methanol (MeOH), anhydrous (5 mL)

-

4Å Molecular Sieves (approx. 200 mg)

-

Round-bottom flask (25 mL) with stir bar

-

TLC plates, ethyl acetate, hexanes, dichloromethane (DCM), saturated aq. NH₄Cl, brine, anhydrous MgSO₄.

Step-by-Step Procedure:

-

Setup: To a 25 mL round-bottom flask containing a magnetic stir bar, add 2,4-dichloro-3-fluorophenylboronic acid (208.8 mg), copper(II) acetate (18.2 mg), and activated 4Å molecular sieves (approx. 200 mg).

-

Solvent & Reagents: Add anhydrous methanol (5 mL) to the flask. Begin stirring to create a suspension.

-

Addition: Using a syringe, add pyridine (162 µL) followed by benzylamine (131 µL). The suspension will typically turn from a light blue to a darker green or blue solution.

-

Reaction: Leave the flask unsealed (or with a drying tube) and stir vigorously at room temperature, open to the air.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Spot the reaction mixture against the boronic acid starting material. A typical mobile phase is 20% ethyl acetate in hexanes. The reaction is generally complete within 12-24 hours.

-

Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the molecular sieves and copper salts, washing the pad with DCM (2 x 10 mL).

-

Extraction: Combine the filtrates and concentrate under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous NH₄Cl (2 x 15 mL) to remove residual pyridine and copper, followed by brine (15 mL).

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(2,4-dichloro-3-fluorophenyl)benzylamine.

Troubleshooting:

-

Low Conversion: If the reaction stalls, gentle heating to 40-50 °C can increase the rate. Ensure the reagents are of high purity.

-

Formation of Phenol Byproduct: This arises from the hydrolysis of the boronic acid. Ensure anhydrous solvent and the use of molecular sieves to minimize this side reaction.

Protocol 2: O-Arylation of a Substituted Phenol

This protocol details the coupling of 2,4-dichloro-3-fluorophenylboronic acid with 4-methoxyphenol.

Reagents & Materials:

-

2,4-Dichloro-3-fluorophenylboronic acid (1.2 mmol, 250.6 mg)

-

4-Methoxyphenol (1.0 mmol, 124.1 mg)

-

Copper(II) Acetate (Cu(OAc)₂, 0.2 mmol, 36.3 mg)

-

1,10-Phenanthroline (0.2 mmol, 36.0 mg)

-

Cesium Carbonate (Cs₂CO₃, 2.0 mmol, 651.8 mg)

-

Dichloromethane (DCM), anhydrous (10 mL)

-

Round-bottom flask (50 mL) with stir bar

-

Standard glassware for work-up and purification.

Step-by-Step Procedure:

-

Setup: In a 50 mL round-bottom flask equipped with a stir bar, combine 4-methoxyphenol (124.1 mg), 2,4-dichloro-3-fluorophenylboronic acid (250.6 mg), copper(II) acetate (36.3 mg), 1,10-phenanthroline (36.0 mg), and cesium carbonate (651.8 mg).

-

Solvent Addition: Add anhydrous DCM (10 mL).

-

Reaction: Stir the resulting suspension vigorously at room temperature. The flask should be left open to the air (a drying tube can be used to prevent excessive moisture ingress). The reaction mixture will typically become heterogeneous and change color.

-

Monitoring: Follow the disappearance of the 4-methoxyphenol starting material by TLC (e.g., 10-20% ethyl acetate/hexanes). The reaction is often complete in 18-36 hours.

-

Work-up: Upon completion, dilute the reaction mixture with DCM (20 mL). Filter the suspension through a short plug of silica gel, washing thoroughly with additional DCM or ethyl acetate to ensure all product is collected.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude material via flash column chromatography on silica gel. Elute with a suitable solvent system (e.g., a gradient from 100% hexanes to 5-10% ethyl acetate in hexanes) to isolate the pure 1,3-dichloro-2-fluoro-4-(4-methoxyphenoxy)benzene.

Causality Behind Experimental Choices:

-

Excess Boronic Acid: A slight excess of the boronic acid is often used in O-arylation to drive the reaction to completion and compensate for any homocoupling or protodeboronation side reactions.

-

Ligand Addition: For the potentially less reactive O-nucleophile and electron-poor boronic acid, a ligand like 1,10-phenanthroline is included to accelerate the rate-limiting transmetalation and reductive elimination steps.[9]

-

Stronger Base: Cs₂CO₃ is a stronger, non-nucleophilic base compared to pyridine, ensuring complete deprotonation of the phenol without coordinating competitively to the copper center.

References

-

Chan-Lam Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]

-

Yoo, E. J., & Kobayashi, S. (2015). Visible-light-mediated chan-lam coupling reactions of aryl boronic acids and aniline derivatives. Angewandte Chemie International Edition, 54(22), 6587-90. [Link]

-

Chan-Lam coupling. (2023, March 10). YouTube. Retrieved February 27, 2026, from [Link]

-

Barber, T. H., et al. (2019). Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. Organic Letters, 21(12), 4676-4680. [Link]

-

Chan–Lam coupling. (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]

-

Doyle, A. G., & Zacuto, M. J. (2012). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. Angewandte Chemie International Edition, 51(48), 12093-12096. [Link]

-

New finding of the Chan-Lam coupling. (2018, March 14). Is life worth living? Retrieved February 27, 2026, from [Link]

Sources

- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Chan-Lam Coupling [organic-chemistry.org]

- 4. thieme-connect.de [thieme-connect.de]

- 5. Visible-light-mediated chan-lam coupling reactions of aryl boronic acids and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. combi-blocks.com [combi-blocks.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iwatobipen.wordpress.com [iwatobipen.wordpress.com]

Application Notes and Protocols for the Synthesis of Heterocyclic Derivatives from 2,4-Dichloro-3-fluorophenylboronic Acid

Introduction: The Strategic Importance of 2,4-Dichloro-3-fluorophenylboronic Acid in Contemporary Drug Discovery

The pursuit of novel therapeutic agents is an enduring challenge in medicinal chemistry, demanding the continuous innovation of molecular scaffolds that can effectively interact with biological targets. Within this landscape, fluorinated heterocyclic compounds have garnered significant attention due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1] The 2,4-dichloro-3-fluorophenyl moiety, in particular, represents a valuable building block for the construction of a diverse array of heterocyclic derivatives with promising pharmacological activities.[2]

This technical guide provides an in-depth exploration of the synthetic utility of 2,4-Dichloro-3-fluorophenylboronic acid as a versatile precursor for the preparation of medicinally relevant heterocyclic compounds. We will delve into the core synthetic methodologies, providing detailed, field-proven protocols for the synthesis of key heterocyclic scaffolds, including substituted pyrimidines, benzofurans, and indoles. Beyond the mere recitation of procedural steps, this guide aims to provide a deeper understanding of the underlying chemical principles, empowering researchers to not only replicate these methods but also to adapt and innovate upon them. The protocols and insights presented herein are designed to be a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel small-molecule therapeutics.

Key Synthetic Methodologies: A Mechanistic Perspective

The C-C and C-N bond-forming reactions are central to the construction of complex organic molecules. In the context of synthesizing heterocyclic derivatives from 2,4-Dichloro-3-fluorophenylboronic acid, two powerful cross-coupling reactions stand out: the Suzuki-Miyaura coupling and the Chan-Lam coupling. Understanding the mechanistic nuances of these reactions is paramount to their successful application and optimization.

The Suzuki-Miyaura Cross-Coupling: A Workhorse for C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (in our case, 2,4-Dichloro-3-fluorophenylboronic acid) and an organohalide.[3] This reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of building blocks.

The Catalytic Cycle: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

-

Oxidative Addition: A low-valent palladium(0) catalyst reacts with the organohalide (R-X) to form a palladium(II) intermediate.

-

Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium(II) complex, forming a new diorganopalladium(II) species.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (R-R'), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The Chan-Lam Coupling: A Powerful Tool for C-N and C-O Bond Formation

The Chan-Lam coupling provides a complementary approach to the Suzuki-Miyaura reaction, enabling the formation of carbon-heteroatom bonds, most notably C-N and C-O bonds.[4][5] This copper-catalyzed reaction couples an arylboronic acid with an amine or an alcohol, offering a direct and often milder alternative to traditional methods like the Buchwald-Hartwig amination.[6] A key advantage of the Chan-Lam coupling is its ability to be performed in the presence of air, simplifying the experimental setup.[7]

The Proposed Mechanism: While the precise mechanism of the Chan-Lam coupling is still a subject of investigation, a widely accepted pathway involves the following key steps:

-

Ligand Exchange: A copper(II) salt reacts with the amine (or alcohol) and the arylboronic acid.

-

Transmetalation: The aryl group is transferred from the boron atom to the copper center.

-

Reductive Elimination: The newly formed C-N (or C-O) bond is created through reductive elimination from a transient Cu(III) intermediate, regenerating a Cu(I) species which is then re-oxidized to Cu(II) by an oxidant (often atmospheric oxygen) to complete the catalytic cycle.

Detailed Application Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of representative heterocyclic derivatives from 2,4-Dichloro-3-fluorophenylboronic acid. These protocols have been adapted from established literature procedures and are intended to serve as a practical guide for researchers.

Protocol 1: Synthesis of a 4-(2,4-Dichloro-3-fluorophenyl)pyrimidine Derivative via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a substituted pyrimidine, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[8][9] The reaction utilizes a microwave-assisted Suzuki-Miyaura coupling for efficient C-C bond formation.[10]

Reaction Scheme:

Materials and Equipment:

| Reagent/Equipment | Purpose |

| 2,4-Dichloro-3-fluorophenylboronic acid | Starting material |

| 2,4-Dichloropyrimidine | Coupling partner |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Palladium catalyst |

| Potassium carbonate (K₂CO₃) | Base |

| 1,4-Dioxane | Solvent |

| Deionized water | Co-solvent |

| Microwave reactor | For controlled heating |

| Standard laboratory glassware | Reaction vessel, etc. |

| Magnetic stirrer | For agitation |

| Rotary evaporator | For solvent removal |

| Flash chromatography system | For purification |

Procedure:

-

Reaction Setup: In a microwave reaction vial, combine 2,4-Dichloro-3-fluorophenylboronic acid (1.0 mmol), 2,4-dichloropyrimidine (1.0 mmol), potassium carbonate (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

Solvent Addition: Add a mixture of 1,4-dioxane (4 mL) and deionized water (2 mL) to the vial.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100°C for 15-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the desired 2-chloro-4-(2,4-dichloro-3-fluorophenyl)pyrimidine.

Protocol 2: Synthesis of a 2-(2,4-Dichloro-3-fluorophenyl)benzofuran Derivative

Benzofuran derivatives are prevalent in natural products and exhibit a wide range of biological activities, including anticancer and antimicrobial properties.[11][12] This protocol outlines a general approach for the synthesis of a 2-arylbenzofuran via a Suzuki-Miyaura coupling followed by an intramolecular cyclization. While a direct one-pot synthesis from the boronic acid and a suitable phenol precursor is plausible, a two-step approach often provides better control and yields.

Reaction Scheme (Illustrative Two-Step Approach):

Step 1: Suzuki-Miyaura Coupling

Step 2: Intramolecular Cyclization